molecular formula C19H19ClN4OS B2777568 2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide CAS No. 2034541-00-7

2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide

Cat. No.: B2777568
CAS No.: 2034541-00-7
M. Wt: 386.9
InChI Key: AEAJSZHGVCBTEF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in signal transduction, it could potentially alter cellular signaling pathways . .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. The effects would depend on the compound’s targets and how it interacts with them . For example, if the compound inhibits a particular enzyme, the result could be a decrease in the production of a specific metabolite.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized to introduce the piperidine and acetamide groups. Key steps may include:

    Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions.

    Acetamide formation: The final step typically involves acylation reactions to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound may find use in the development of new materials with specific properties, such as semiconductors or catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c20-15-5-2-1-4-13(15)12-17(25)22-14-7-10-24(11-8-14)19-23-16-6-3-9-21-18(16)26-19/h1-6,9,14H,7-8,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAJSZHGVCBTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CC=C2Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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